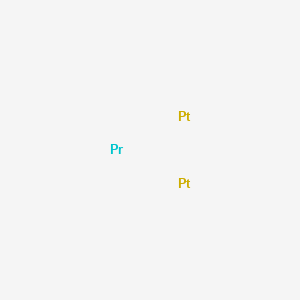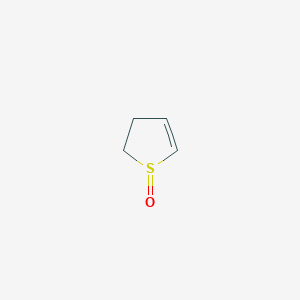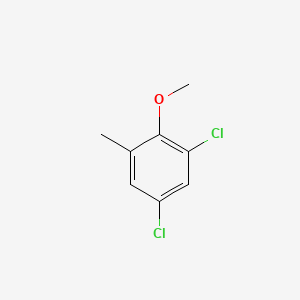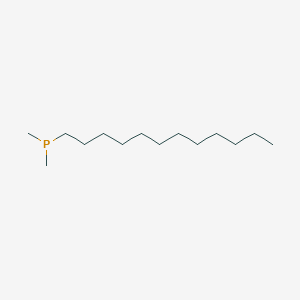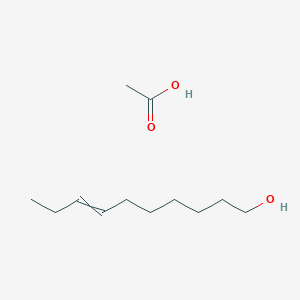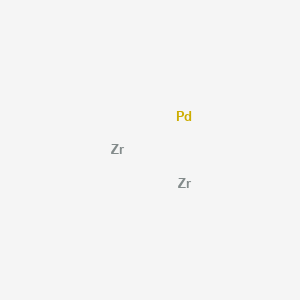
Palladium--zirconium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–zirconium (1/2) is a compound that combines the unique properties of palladium and zirconium. Palladium is a transition metal known for its excellent catalytic properties, while zirconium is known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Palladium–zirconium (1/2) can be synthesized using several methods. One common approach is the hydrothermal method, where zirconium dioxide is used as the core, and palladium is deposited on its surface using a reducing agent like ascorbic acid . Another method involves the electrochemical impregnation of nanostructured zirconium oxide with palladium nanoparticles . These methods ensure high dispersion and stability of the palladium nanoparticles on the zirconium oxide surface.
Industrial Production Methods
In industrial settings, palladium–zirconium (1/2) is often produced using high-energy ball milling techniques. This method involves the mechanical blending of zirconium and palladium powders, followed by consolidation through hot-pressing at elevated temperatures . This process results in a nanocomposite material with enhanced catalytic properties and stability.
化学反応の分析
Types of Reactions
Palladium–zirconium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Palladium in the compound can be oxidized to form palladium oxide.
Reduction: Palladium oxide can be reduced back to palladium using reducing agents like hydrogen.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving palladium–zirconium (1/2) include hydrogen, oxygen, and various organic halides. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki–Miyaura coupling reaction, the major products are biaryl compounds formed from the coupling of aryl halides with aryl boronic acids .
科学的研究の応用
Palladium–zirconium (1/2) has a wide range of applications in scientific research:
Biology: The compound is being explored for its potential in drug delivery systems and as a component in biosensors.
作用機序
The mechanism by which palladium–zirconium (1/2) exerts its effects is primarily through its catalytic properties. Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions, while zirconium provides structural stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application, such as the activation of organic molecules in catalytic reactions or the stabilization of hydrogen in fuel cells .
類似化合物との比較
Similar Compounds
Palladium Nanoparticles: Pure palladium nanoparticles are widely used in catalysis but lack the structural stability provided by zirconium.
Zirconium Oxide: Zirconium oxide is known for its high thermal stability but lacks the catalytic properties of palladium.
Palladium-Zirconium Oxide Nanocomposites: These nanocomposites combine the properties of both elements, similar to palladium–zirconium (1/2), but may differ in their specific ratios and preparation methods.
Uniqueness
Palladium–zirconium (1/2) is unique in its combination of high catalytic activity and structural stability. This makes it particularly valuable in applications requiring both properties, such as in fuel cells and advanced catalytic systems .
特性
CAS番号 |
12299-13-7 |
|---|---|
分子式 |
PdZr2 |
分子量 |
288.87 g/mol |
IUPAC名 |
palladium;zirconium |
InChI |
InChI=1S/Pd.2Zr |
InChIキー |
RPLOBYBRFIFVSC-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
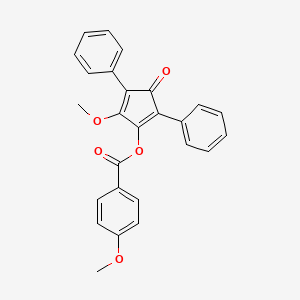
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
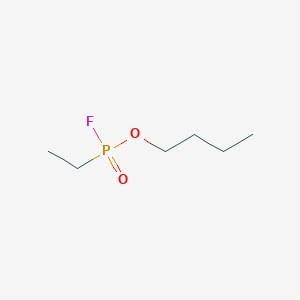
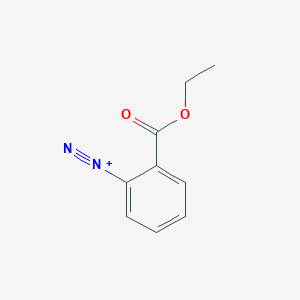
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
